2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
The compound “2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide” is a potential biologically active substance . It is a derivative of 2 - ( (4-amino-5- (furan-2-yl) -1,2,4-triazol (4H) -3-yl) -sulfanyl) -N-acetamides .
Synthesis Analysis
The synthesis of this compound involves the alkylation of 2- ( (4-amino-5- (furan-2-yl))-4H-1,2,4-triazole-3-thione with N-aryl-substituted α-chloroacetamides in ethanol in an alkaline medium . After crystallization, white or light yellow crystalline substances with clear melting temperatures are obtained .Molecular Structure Analysis
The molecular structure of this compound was confirmed using standard methods of organic synthesis, physical and chemical methods of proofing the structure of synthesized compounds, elemental analysis, H NMR spectroscopy, and chromatographic mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include alkylation and crystallization . The reaction results in the formation of white or light yellow crystalline substances .Physical and Chemical Properties Analysis
The compound is a white or light yellow crystalline substance with clear melting temperatures . More specific physical and chemical properties such as solubility, density, and boiling point are not mentioned in the available resources.Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antiexudative Activity : A study by Chalenko et al. (2019) detailed the synthesis of pyrolin derivatives, including 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-acetamides, through stages. These compounds demonstrated significant anti-exudative properties in experiments conducted on white rats, indicating their potential in treating inflammatory conditions without the side effects associated with conventional drugs (Chalenko et al., 2019).
Anticancer Activity : Horishny et al. (2021) synthesized 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives and tested them for anticancer activity. Some of these compounds showed potent and selective cytotoxic effects against leukemia cell lines, highlighting their potential as anticancer agents (Horishny et al., 2021).
Antimicrobial Activity : MahyavanshiJyotindra et al. (2011) focused on synthesizing N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives and assessed their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. These compounds showcased a range of pharmaceutical activities, underlining their importance in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).
Structural and Physicochemical Properties
Crystallography and Spectroscopy : Research by Cai et al. (2009) on N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide, a compound with structural similarities, provided insights into the crystal structure and physicochemical properties, contributing to the understanding of the compound's interactions at the molecular level (Cai et al., 2009).
Chemical Synthesis and Functionalization
Synthesis of Furan Derivatives : A method for synthesizing 2,3,4-trisubstituted furans via a [3 + 2] annulation of functionalized allylic sulfoxides and aldehydes was reported by Fu et al. (2008). This process highlights the versatility of furan derivatives in chemical synthesis and their potential applications in developing novel compounds with biological activities (Fu et al., 2008).
Future Directions
Mechanism of Action
Target of Action
The compound “2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide” contains a 1,2,4-triazole ring, which is a common structural motif in many pharmaceuticals . Compounds containing 1,2,4-triazole rings have been found to exhibit a wide range of biological activities, including antibacterial effects .
Result of Action
Compounds with similar structures have been found to induce cell cycle progression .
Properties
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-23-10-5-6-11(13(8-10)24-2)18-14(22)9-26-16-20-19-15(21(16)17)12-4-3-7-25-12/h3-8H,9,17H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWRXOBIRJIXNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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